molecular formula C8H11F2NO B2773525 N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide CAS No. 2224299-10-7

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide

Cat. No.: B2773525
CAS No.: 2224299-10-7
M. Wt: 175.179
InChI Key: XQSBHPAVKQJTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is an organic compound that features a difluorocyclopropyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method includes the reaction of a difluorocyclopropane derivative with an ethylamine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce difluorocyclopropyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluorocyclopropyl groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorinated compounds in biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the difluorocyclopropyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as increased strength or resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide
  • 1,1-Difluorocyclopropane derivatives

Uniqueness

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO/c1-3-7(12)11-5(2)6-4-8(6,9)10/h3,5-6H,1,4H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSBHPAVKQJTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.